N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-20-6-8-21(9-7-20)17-19-13-5-4-12(11-15(13)24-17)18-16(22)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMZMCNGMWKSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol with Carboxylic Acid Derivatives
A widely used method involves reacting 2-aminothiophenol with α-haloketones or α-haloesters. For example, 6-amino-2-chloro-1,3-benzothiazole can be prepared by treating 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. This intermediate serves as a precursor for subsequent substitutions.
Alternative Route via 2-Aminobenzoic Acid
In a modified approach, 2-aminobenzoic acid derivatives undergo cyclization with thiourea or phosphorus pentasulfide (P2S5) to form the benzothiazole ring. For instance, heating 2-amino-4-nitrobenzoic acid with P2S5 in dry xylene yields 6-nitro-1,3-benzothiazole, which is then reduced to the corresponding amine.
Coupling of Thiophene-2-Carboxamide
The final step involves attaching the thiophene-2-carboxamide group to the 6-amino position of the benzothiazole intermediate.
Acid Chloride Coupling
Thiophene-2-carbonyl chloride is reacted with 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-amine in dichloromethane or tetrahydrofuran. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12–24 hours, yielding the target compound in 80–90% purity. For instance, a protocol from a PMC study reports a 78% yield using this method after recrystallization from ethanol.
Carbodiimide-Mediated Coupling
Alternatively, thiophene-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The activated ester is then coupled with the benzothiazole amine in dimethylformamide at 0–5°C, achieving 85–92% yield. This method minimizes side reactions and is preferred for acid-sensitive substrates.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:1 to 3:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >95% purity.
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 2H, thiophene-H), 7.62 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.28 (dd, J = 8.4, 2.0 Hz, 1H), 7.12 (d, J = 2.0 Hz, 1H), 3.45–3.40 (m, 4H, piperazine-H), 2.55–2.50 (m, 4H), 2.30 (s, 3H, CH3).
- LC-MS : m/z 383.5 [M+H]+, consistent with the molecular formula C18H19N5OS2.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Acid Chloride Coupling | 78–85% | High efficiency, minimal side products | Requires handling corrosive reagents |
| Carbodiimide-Mediated | 85–92% | Mild conditions, versatile | Higher cost of coupling agents |
| Buchwald-Hartwig Amination | 65–75% | Tolerates steric hindrance | Requires palladium catalysts |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Molecular docking studies suggest that the compound binds to the active site of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to inhibit COX enzymes with high specificity and potency sets it apart from other similar compounds .
Biological Activity
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5OS2 |
| Molar Mass | 409.52776 g/mol |
| CAS Number | 1210014-49-5 |
The unique structure of this compound combines a benzothiazole moiety with a piperazine group, which is known to enhance its pharmacological properties .
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound exhibits the following mechanisms:
- Antimicrobial Activity : The compound inhibits bacterial cell wall synthesis, which is crucial for its antibacterial properties.
- Anticancer Properties : Preliminary studies suggest that it induces apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3 .
Antimicrobial Activity
Benzothiazole derivatives have been shown to possess significant antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 |
| HeLa (Cervical Cancer) | 2.41 |
| PANC-1 (Pancreatic Cancer) | 1.5 |
These values indicate that the compound has a potent effect on inhibiting cell proliferation in these cancer types .
Other Biological Activities
Additional studies have suggested potential anti-inflammatory and antitubercular activities, although these areas require further exploration.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms involving p53 activation.
- Molecular Docking Studies : These studies indicated strong hydrophobic interactions between the compound and target proteins, suggesting a favorable binding affinity that could be exploited in drug design .
- Comparative Analysis : When compared to simpler benzothiazole derivatives, this compound exhibited enhanced biological activity due to the presence of the piperazine moiety, which facilitates better interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
